Polydisperse PEGs cause heterogeneous product profiles and extra activation steps. m-PEG9-Br (CAS 125562-30-3) is a monodisperse, pre-activated discrete PEG linker that streamlines PROTAC/ADC synthesis.
Suitable for nanoparticle surface modification with controlled non-fouling layer thickness.
m-PEG9-Br (Methoxy-PEG9-bromide, CAS 125562-30-3) is a monodisperse, heterobifunctional discrete PEG (dPEG) reagent featuring a methoxy-capped terminus, exactly nine ethylene oxide units, and a highly reactive terminal bromide leaving group [1]. Unlike conventional polymeric PEGs, this compound provides an exact molecular weight (491.41 g/mol) and a precise spatial length, which are critical parameters for optimizing the physicochemical properties of advanced therapeutics [2]. In procurement and process chemistry, m-PEG9-Br is prioritized as a direct alkylating agent that streamlines the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface-modified nanoparticles by eliminating the need for intermediate hydroxyl activation steps.
Substituting m-PEG9-Br with a traditional, polydisperse mPEG-400-Br introduces a statistical mixture of chain lengths (typically n=7 to n=11), which severely complicates HPLC/MS purification, creates heterogeneous product profiles, and leads to inconsistent pharmacokinetics and ternary complex formation in targeted protein degradation [1]. Furthermore, attempting to substitute the bromide leaving group with a more common hydroxyl-terminated analog (m-PEG9-OH) requires an additional, yield-reducing activation step (such as tosylation or mesylation) prior to nucleophilic coupling [2]. This extra synthetic step not only increases process time and reagent costs but also introduces potential side reactions, making the pre-activated m-PEG9-Br the superior choice for reproducible, high-yield manufacturing [3].
Shorter PEGn-Br (n≤6) may sterically hinder ternary complex formation; longer chains (n≥12) can increase conformational flexibility and reduce degradation efficiency.
Molecular weight and boiling point differences affect handling, purification, and solubility; directly substituting without re-optimization may alter reaction yields.
Empirically tuned PROTAC series rely on specific spacer length; replacing PEG9-Br with a different PEGn-Br could require full re-optimization of the degrader molecule.
The use of discrete m-PEG9-Br provides a single-molecule chemical entity with a precise molecular weight, completely avoiding the bell-curve distribution of chain lengths found in polymeric PEGs [1]. While standard mPEG-400-Br exhibits a Polydispersity Index (PDI) greater than 1.05, m-PEG9-Br maintains a PDI of exactly 1.0 with typical chromatographic purities exceeding 98% [2]. This absolute structural definition is mandatory for clinical-stage PROTAC and ADC development, where regulatory agencies require exact characterization of the active pharmaceutical ingredient (API).
| Evidence Dimension | Polydispersity Index (PDI) and Molecular Weight Profile |
| Target Compound Data | m-PEG9-Br (PDI = 1.0, single discrete molecular weight of 491.41 Da) |
| Comparator Or Baseline | Polydisperse mPEG-400-Br (PDI > 1.05, mixture of n=7 to n=11 chains) |
| Quantified Difference | Complete elimination of chain-length heterogeneity (100% discrete vs. statistical mixture). |
| Conditions | HPLC and MS characterization of API linkers. |
Procuring discrete PEGs eliminates batch-to-batch variability and simplifies regulatory CMC (Chemistry, Manufacturing, and Controls) compliance.
In bioconjugation and linker synthesis, the terminal bromide of m-PEG9-Br serves as an excellent leaving group for direct SN2 alkylation of amines, phenols, and thiols . When using the baseline m-PEG9-OH, the hydroxyl group must first be converted to a tosylate, mesylate, or halide, a process that typically incurs a 10-30% yield penalty and requires harsh reagents [1]. By procuring the pre-brominated m-PEG9-Br, chemists can achieve single-step coupling yields often exceeding 85%, significantly improving overall process mass intensity and throughput.
| Evidence Dimension | Synthetic steps and overall coupling yield |
| Target Compound Data | m-PEG9-Br (1 step, direct SN2 coupling, typical yield >85%) |
| Comparator Or Baseline | m-PEG9-OH (2 steps: activation + coupling, typical overall yield 60-75%) |
| Quantified Difference | Reduction of 1 synthetic step and an approximate 10-25% increase in overall yield. |
| Conditions | Standard nucleophilic substitution (SN2) with target ligands. |
Eliminating the activation step reduces manufacturing time, lowers reagent costs, and increases the final yield of high-value PROTAC/ADC intermediates.
The length of the PEG linker is a critical determinant of PROTAC efficacy, directly influencing the formation of the target-ligase ternary complex . The 9-unit ethylene oxide chain in m-PEG9-Br provides a specific spatial separation that optimally balances flexibility and hydrophilicity for certain target-E3 ligase pairs. Compared to shorter (e.g., m-PEG4-Br) or longer (e.g., m-PEG12-Br) analogs, which may suffer from steric clashing or excessive entropic penalties respectively, the PEG9 spacer can maximize the degradation concentration (DC50) in optimized degrader panels [1].
| Evidence Dimension | Spacer length and ternary complex stability |
| Target Compound Data | m-PEG9-Br (approx. 29-atom spacer length) |
| Comparator Or Baseline | m-PEG4-Br or m-PEG12-Br (Suboptimal lengths for specific targets) |
| Quantified Difference | Precise tuning of spatial distance to prevent steric clash while minimizing entropic penalty. |
| Conditions | PROTAC linker screening panels for targeted protein degradation. |
Procuring a library of exact discrete PEG lengths, including PEG9, is essential for empirical optimization of PROTAC degradation potency.
Where this compound is the right choice for connecting target protein binders to E3 ligase recruiters. The exact PEG9 length allows for precise tuning of the ternary complex, while the bromide group enables rapid, high-yield attachment to nucleophilic motifs on the ligands .
Where this compound is the right choice for increasing the aqueous solubility of hydrophobic payloads. The discrete nature of m-PEG9-Br ensures a uniform Drug-to-Antibody Ratio (DAR) and consistent pharmacokinetic profiles, which are impossible to achieve with polydisperse PEG mixtures [1].
Where this compound is the right choice for modifying nanoparticles or analytical sensor surfaces. The direct reactivity of the bromide group with surface nucleophiles, combined with the exact 9-unit chain length, creates a uniform, non-fouling hydrophilic layer with a precisely controlled thickness .
Irritant